![molecular formula C19H24FN3O4 B2740028 1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2176202-12-1](/img/structure/B2740028.png)
1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Description
1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H24FN3O4 and its molecular weight is 377.416. The purity is usually 95%.
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Scientific Research Applications
ABCB1 Inhibitory Properties and Cancer Treatment
Imidazolidin-2,4-dione derivatives have been investigated for their ability to inhibit the ABCB1 efflux pump in cancer cells, particularly in the context of multidrug resistance. For example, compounds have been prepared and evaluated for their efflux modulating effects and cytotoxic and antiproliferative activities in cancer cells, showing potent inhibitory action on the ABCB1 pump and significant cytotoxic properties, especially against T-lymphoma cells with multidrug resistance. This research highlights the potential of these compounds in overcoming drug resistance in cancer treatment (Żesławska et al., 2019).
N-Heterocyclic Carbenes (NHCs) and Electron Delocalization
The influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons has been explored. This research focuses on the molecular characteristics of N-fluorophenyl substituted imidazolidine diones and their reactivity, aiming at understanding the electrophilic nature of these compounds due to their extended π-framework (Hobbs et al., 2010).
Anticancer Activity of Indole Derivatives
The synthesis and evaluation of anticancer activities of N-substituted indole derivatives incorporating thiazolidine-2,4-dione structures have been conducted. Certain compounds in this class have demonstrated promising results against specific cancer cell lines, indicating the potential for the development of new anticancer agents (Kumar & Sharma, 2022).
Fluorescent Organoboron Complexes
Research into highly fluorescent organoboron complexes containing imidazolidine-2,4-dione moieties reveals the potential of these compounds in applications requiring strong fluorescence, such as bioorthogonal chemistry and enhanced water solubility without compromising fluorescence. This could be particularly important for biological imaging and sensing applications (Garre et al., 2019).
properties
IUPAC Name |
1-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4/c1-27-11-10-22-18(25)13-23(19(22)26)16-6-8-21(9-7-16)17(24)12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDOKTUOMDIYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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